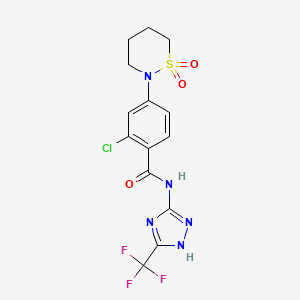![molecular formula C14H23N3O2 B12156439 N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide](/img/structure/B12156439.png)
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
The synthesis of N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the alkylation of 1-bromoadamantane with alkyl halides, followed by further functionalization to introduce the ethylcarbamoyl and amino groups . Industrial production methods often involve the use of radical functionalization techniques to achieve high yields and purity .
Chemical Reactions Analysis
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine and other oxidants for oxidative dehydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized adamantane derivatives .
Scientific Research Applications
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives . In industry, it is used in the production of thermally stable and high-energy fuels and oils .
Mechanism of Action
The mechanism of action of N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors .
Comparison with Similar Compounds
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide can be compared to other adamantane derivatives, such as 1,3-dehydroadamantane and 1-n-butyladamantane . While these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-ethylurea |
InChI |
InChI=1S/C14H23N3O2/c1-2-15-13(19)17-16-12(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
JRJUSPMAEHKAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12156362.png)
}-N-(2-fluorophen yl)acetamide](/img/structure/B12156364.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12156372.png)
![N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156378.png)
![3-(3-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156380.png)

![1-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)propan-2-one](/img/structure/B12156397.png)
![(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156402.png)

![methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156405.png)
![N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide](/img/structure/B12156409.png)
![1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B12156424.png)

![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12156429.png)
